3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzodiazole core.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, benzodiazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be evaluated for similar applications.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)-N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
- 3-(1H-1,3-benzodiazol-1-yl)-N-(2-ethoxyethyl)pyrrolidine-1-carboxamide
- 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methylpropyl)pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-9-7-16-15(20)18-8-6-12(10-18)19-11-17-13-4-2-3-5-14(13)19/h2-5,11-12H,6-10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZROSMGZJPTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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